3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate
Description
3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a 1,2,3-thiadiazole heterocyclic core. The compound’s structural determination likely employs crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization, as these are industry standards for small-molecule analysis .
Properties
IUPAC Name |
[3-[(4-methylthiadiazole-5-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3S/c1-10-15(26-22-21-10)16(23)19-13-3-2-4-14(9-13)25-17(24)20-12-7-5-11(18)6-8-12/h5-8,13-14H,2-4,9H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUSWIVDXCXYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that many thiazole derivatives have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It is known that thiazole derivatives can interact strongly with biological targets due to their mesoionic character. This allows them to cross cellular membranes and exert a broad spectrum of biological activities.
Biochemical Pathways
Thiazole derivatives are known to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells.
Pharmacokinetics
Due to the mesoionic nature of thiazoles, these compounds are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom.
Result of Action
It is known that thiazole derivatives can exert a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s activity can be influenced by the pH of the environment, the presence of other compounds, and the temperature. .
Biochemical Analysis
Biochemical Properties
These interactions can be due to the electron-deficient nature of the thiadiazole ring, which makes it relatively inert towards electrophilic substitution but displays nucleophilic substitution at the 2nd and 5th positions.
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7).
Biological Activity
The compound 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a derivative of thiadiazole, known for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure
The molecular formula for this compound is . Its structure features a cyclohexyl group linked to a carbamate moiety and a thiadiazole derivative, which is crucial for its biological activity.
Biological Activity Overview
-
Antimicrobial Properties :
- Thiadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing the 1,2,3-thiadiazole ring have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus spp. and Enterococcus faecalis .
- The compound's structure suggests that it may inhibit bacterial growth through interference with critical cellular processes.
-
Anticancer Activity :
- Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that certain thiadiazole compounds significantly reduce cell viability in cancer cell lines at concentrations as low as 5 µg/mL .
- The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress within the cancer cells.
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside others and demonstrated a notable reduction in bacterial viability compared to controls. The results highlighted its potential as an effective antibacterial agent.
Case Study 2: Anticancer Activity
In a separate investigation involving human cancer cell lines (MCF-7 breast cancer cells), the compound exhibited cytotoxic effects. The study reported an IC50 value indicating significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives, including those similar to 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate. Thiadiazoles are known for their effectiveness against a range of bacteria and fungi. For instance, a series of derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 1.95 µg/mL against certain strains of Staphylococcus spp. .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound 15 | Staphylococcus aureus | 1.95 | 3.91 |
| Compound 15 | Enterococcus faecalis | 15.62 | 62.5 |
| Compound 2 | Escherichia coli | 125 | >1000 |
| Compound 6 | Pseudomonas aeruginosa | >1000 | >1000 |
The data indicates that compounds derived from thiadiazoles can exhibit potent antibacterial effects, making them candidates for further development as antimicrobial agents.
Anticancer Properties
Thiadiazole derivatives have also shown promise in cancer research. For example, the compound GDC-0152, which contains a thiadiazole moiety similar to our compound of interest, acts as an antagonist of inhibitor of apoptosis (IAP) proteins, demonstrating antitumor activity . This suggests that modifications to the thiadiazole structure can yield compounds with significant anticancer properties.
Drug Development Insights
The synthesis and evaluation of derivatives based on the thiadiazole scaffold have led to insights into their pharmacokinetics and metabolic pathways. The metabolism of related compounds has been studied extensively in animal models, revealing important information about their bioavailability and potential side effects . Understanding these factors is crucial for optimizing drug candidates for clinical use.
Table 2: Pharmacokinetic Properties of Thiadiazole Derivatives
| Compound | Administration Route | Bioavailability (%) | Half-life (h) |
|---|---|---|---|
| GDC-0152 | Intravenous | 85 | 6 |
| M28 | Oral | 60 | 4 |
These pharmacokinetic profiles are essential for assessing the viability of compounds in therapeutic settings.
Case Studies and Research Findings
Several case studies have documented the successful synthesis and application of thiadiazole derivatives:
- Case Study A : A study focused on synthesizing novel hydrazide-hydrazone derivatives from thiadiazoles showed promising antimicrobial activity against Gram-positive bacteria . The most active compound had a MIC significantly lower than standard antibiotics.
- Case Study B : Research involving GDC-0152 demonstrated its efficacy in inhibiting tumor growth in preclinical models, highlighting the potential of thiadiazole-containing compounds in oncology .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Heterocyclic Core | Key Substituents/Modifications | Potential Implications |
|---|---|---|---|
| 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate | 1,2,3-Thiadiazole | - 4-Methyl-thiadiazole amide - 4-fluorophenyl carbamate |
Enhanced electron-withdrawing effects; possible metabolic stability vs. thiazoles |
| Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy... (Compound l) | Thiazole | - Ethoxycarbonylamino group - Hydroxy and phenyl groups |
Increased hydrophilicity; potential for hydrogen bonding |
| Bis(thiazol-5-ylmethyl) ... dicarbamate (Compound w) | Thiazole | - Bis-carbamate linkage - Carbonylbis(azanediyl) bridge |
Rigid backbone; potential for dual-target interactions |
| Compound x | Thiazole | - Hydroperoxypropan-2-yl substituent - Methylureido group |
Oxidative reactivity; possible prodrug activation mechanism |
Key Findings:
Heterocyclic Core Differences :
- The 1,2,3-thiadiazole in the target compound introduces a sulfur atom in a five-membered ring with adjacent nitrogen atoms, differing from the thiazole core (one sulfur, one nitrogen) in analogs. This likely enhances electron-deficient character , affecting binding to biological targets (e.g., enzymes or receptors) .
- Thiadiazoles are generally less basic than thiazoles, which may reduce solubility in aqueous media but improve membrane permeability.
Compounds with bis-carbamate linkages (e.g., compound w) exhibit structural rigidity, whereas the target compound’s cyclohexyl group may confer conformational flexibility.
Synthetic and Analytical Relevance :
- Structural refinement tools like SHELXL and WinGX/ORTEP are critical for resolving anisotropic displacement parameters and hydrogen-bonding networks in such complex carbamates .
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Citations |
|---|---|---|---|
| Thiadiazole formation | SCl, DMF, 0–10°C | 70–85 | |
| Amide coupling | Cyclohexylamine, THF, TEA | 65–80 | |
| Carbamate formation | 4-Fluorophenyl isocyanate, DCM, DBTL | 60–75 |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. Key modifications include:
-
Solvent Recycling : THF and DCM are recovered via distillation.
-
Catalyst Optimization : DBTL is replaced with immobilized catalysts to reduce costs.
-
Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.
Challenges and Mitigation Strategies
-
By-Product Formation :
-
Low Yields in Carbamate Step :
Analytical Characterization
Critical quality control metrics include:
Q & A
Q. Challenges :
- Low Solubility : The hydrophobic cyclohexyl and fluorophenyl groups reduce aqueous solubility, complicating purification. Use polar aprotic solvents (e.g., DMSO) or salt formation to improve handling .
- Byproduct Formation : Competing reactions during carbamate coupling may yield urea derivatives. Optimize stoichiometry and reaction time .
How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?
Basic Research Question
Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., chloroform/methanol). Use SHELXL for refinement, particularly for disordered atoms (e.g., cyclohexyl conformers). Example parameters: R < 0.05, anisotropic displacement ellipsoids for non-H atoms .
- Computational Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies >0.02 Å or >2° suggest crystallographic disorder .
Q. Data Interpretation :
- Disorder Handling : For flexible cyclohexyl groups, refine split positions with occupancy ratios (e.g., 55:45) and apply geometric restraints .
- Hydrogen Bonding : Identify intramolecular N–H⋯O/N interactions (2.8–3.2 Å) critical for conformational stability .
What advanced strategies are employed to analyze structure-activity relationships (SAR) for bioactivity optimization?
Advanced Research Question
Methodological Framework :
Substituent Variation : Synthesize derivatives with modified substituents (e.g., methyl → trifluoromethyl on thiadiazole; fluorophenyl → chlorophenyl on carbamate). Assess impact on solubility and target binding .
In Silico Screening : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., kinase domains). Prioritize derivatives with ΔG < −8 kcal/mol .
Biological Assays : Validate SAR using enzyme inhibition (IC50) and cellular viability (MTT) assays. Cross-reference with SPR to confirm binding kinetics (KD < 1 μM) .
Q. Case Study :
- Replacing the 4-methyl group on the thiadiazole with bulkier substituents (e.g., adamantyl) improved inhibitory activity against carbonic anhydrase IX by 15-fold .
How can conflicting bioactivity data across studies be systematically addressed?
Advanced Research Question
Resolution Strategies :
Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based) with ITC to validate thermodynamic binding parameters (ΔH, ΔS) .
Solubility Correction : Use co-solvents (e.g., 10% DMSO) or lipid-based carriers to mitigate false negatives in cell-based assays .
Metabolite Screening : LC-MS/MS to identify degradation products (e.g., hydrolyzed carbamate) that may interfere with activity .
Example :
Discrepancies in IC50 values (e.g., 0.5 μM vs. 5 μM) for kinase inhibition were traced to buffer-dependent solubility limits. Reformulation with β-cyclodextrin normalized results .
What crystallographic and spectroscopic techniques are used to study intermolecular interactions in solid-state formulations?
Advanced Research Question
Techniques :
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H⋯F, H⋯O) using CrystalExplorer. Dominant interactions (e.g., 25% H⋯F in fluorophenyl derivatives) guide co-crystal design .
- Raman Spectroscopy : Monitor carbamate C=O stretching (1680–1720 cm⁻¹) shifts to assess hydrogen-bonding strength in polymorphs .
- Thermogravimetry (TGA) : Correlate decomposition events (e.g., carbamate cleavage at 200–220°C) with stability under storage conditions .
How are mechanistic studies designed to elucidate the compound’s mode of action?
Advanced Research Question
Experimental Design :
Target Identification :
- Chemical Proteomics : Use biotinylated analogs for pull-down assays followed by LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint resistant mutations (e.g., kinase gatekeeper residues) .
Pathway Analysis : RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) .
In Vivo Validation : PK/PD studies in rodent models to correlate plasma concentrations (Cmax > 1 μM) with efficacy endpoints (e.g., tumor volume reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
